Hydroprene

Descripción general

Descripción

Hydroprene is an insect growth regulator used primarily as an insecticide. It is effective against a variety of pests including cockroaches, beetles, and moths . This compound mimics juvenile hormones in insects, disrupting their normal development and preventing them from reaching maturity . This compound is widely used in urban pest control and stored-product pest management .

Métodos De Preparación

Hydroprene can be synthesized through several routes. One common method involves the selective transformation of technical grade S-(+)-dihydromyrcene into S-3,7-dimethyloctanal, followed by reactions with allyl- or methallylmagnesium chloride, and subsequent oxygenation or ozonolysis to yield S,E-6,10-dimethyl-3-undecen-2-one. This intermediate is then treated with ethoxyethynylmagnesium bromide to produce this compound . Industrial production often involves high-performance liquid chromatography for the analysis and purification of this compound .

Análisis De Reacciones Químicas

Hydroprene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: It can be reduced to form simpler hydrocarbons.

Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxygen, hydrogen, and various catalysts such as palladium chloride and copper chloride.

Aplicaciones Científicas De Investigación

Mode of Action

Hydroprene functions by mimicking juvenile hormones, leading to developmental disruptions in target insect species. Its primary effects include:

- Prolongation of larval stages : this compound can extend the larval phase, preventing maturation into adults.

- Morphological changes : It can induce physical deformities such as twisted wings and stunted growth.

- Reduced fecundity : Exposure often results in decreased reproductive capabilities in adult insects.

Urban Pest Control

This compound is widely used in urban pest management programs to control various cockroach species, particularly Blattella germanica (German cockroach). A study demonstrated that this compound significantly reduced cockroach populations in public housing settings when used in conjunction with other insecticides .

Stored-Product Pest Management

This compound is effective against stored-product pests such as the Indian meal moth (Plodia interpunctella) and the rice moth (Corcyra cephalonica). Research indicates that this compound can cause high mortality rates among these pests when applied at recommended rates .

| Insect Species | Application Rate (mg/m²) | Effectiveness (%) |

|---|---|---|

| Indian meal moth | 19 | High mortality observed |

| German cockroach | 1.2% total release fogger | Significant population reduction |

| Rice moth | 19 | Effective larval control |

Field Crop Protection

In agricultural contexts, this compound has been tested against lepidopteran pests affecting field crops. Studies have shown its potential to reduce populations of pests like Cadra cautella and Plodia interpunctella, demonstrating its versatility beyond urban applications .

Case Study 1: German Cockroach Control

In a controlled study involving low-income housing, this compound was applied using a total release fogger combined with propetamphos. The results indicated a significant reduction in cockroach populations for up to six months following treatment, showcasing this compound's efficacy as a long-term solution in pest management strategies .

Case Study 2: Stored Product Insects

A laboratory study evaluated the residual efficacy of this compound on different surfaces (wood, metal, concrete) against late-instar larvae of various stored-product insects. This compound showed varying persistence depending on the surface type, with the highest efficacy noted on metal surfaces .

Comparative Efficacy with Other IGRs

This compound's effectiveness is often compared to other insect growth regulators like pyriproxyfen. While both compounds are effective against stored-product pests, studies indicate that pyriproxyfen generally exhibits greater residual persistence than this compound on various surfaces .

| IGR | Residual Persistence (Days) | Target Insects |

|---|---|---|

| This compound | Varies by surface | Plodia interpunctella, Tribolium castaneum |

| Pyriproxyfen | Longer than this compound | Similar target insects |

Future Research Directions

Further studies are recommended to explore:

- The long-term ecological impacts of this compound use.

- Resistance development among target insect populations.

- Optimal application strategies to maximize efficacy while minimizing non-target effects.

Mecanismo De Acción

Hydroprene exerts its effects by mimicking juvenile hormones in insects. These hormones regulate growth, development, and reproduction in insects. By disrupting the normal hormonal balance, this compound prevents insects from reaching maturity, leading to sterility, physical abnormalities, and death . The molecular targets of this compound include hormone receptors and pathways involved in insect development .

Comparación Con Compuestos Similares

Hydroprene is similar to other juvenile hormone analogs such as methoprene and kinoprene. it is unique in its specific activity against certain insect species and its low persistence in the environment . Methoprene and kinoprene are also used as insect growth regulators but differ in their chemical structure and specific applications . This compound’s effectiveness and low toxicity to non-target organisms make it a preferred choice in many pest management programs .

Similar Compounds

- Methoprene

- Kinoprene

- Pyriproxyfen

This compound stands out due to its specific activity and environmental safety profile, making it a valuable tool in integrated pest management .

Propiedades

Key on ui mechanism of action |

Insect growth regulator (juvenile hormone mimic), preventing metamorphosis to viable adult when applied to larval stage. |

|---|---|

Número CAS |

36557-30-9 |

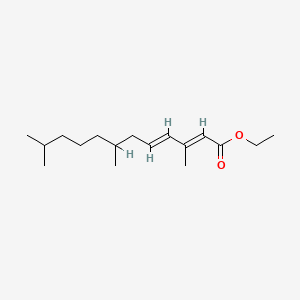

Fórmula molecular |

C17H30O2 |

Peso molecular |

266.4 g/mol |

Nombre IUPAC |

ethyl 3,7,11-trimethyldodeca-2,4-dienoate |

InChI |

InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3 |

Clave InChI |

FYQGBXGJFWXIPP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |

SMILES isomérico |

CCOC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)C |

SMILES canónico |

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |

Color/Form |

Amber liquid |

Key on ui other cas no. |

41096-46-2 41205-09-8 |

Descripción física |

Amber liquid; [HSDB] |

Solubilidad |

In water, 0.54 mg/l. Soluble in common organic solvents. |

Sinónimos |

Altozar ethyl-3,7,11-trimethyl-2,4-dodecadienoate ethyl-3,7,11-trimethyl-2,4-dodecadienoate, ((E,E)-(+-))-isomer ethyl-3,7,11-trimethyl-2,4-dodecadienoate, ((Z,Z)-(+-))-isomer ethyl-3,7,11-trimethyl-2,4-dodecadienoate, (E,Z)-isomer ethyl-3,7,11-trimethyl-2,4-dodecadienoate, (R-(E,E))-isomer ethyl-3,7,11-trimethyl-2,4-dodecadienoate, (S-(E,E))-isomer ethyl-3,7,11-trimethyl-2,4-dodecadienoate, (Z,E)-isomer ethyl-3,7,11-trimethyl-2,4-dodecadienoate, (Z,Z)-isomer Hydroprene ZR-512 |

Presión de vapor |

0.000188 [mmHg] 25 mPa at 25 °C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.